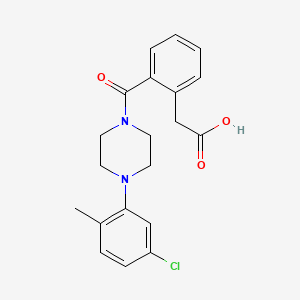

2-(2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dieckmann Cyclization in Synthesis

Dieckmann cyclization, a method for forming piperazine-2,5-diones from specific substructures, showcases the compound's relevance in synthetic routes. This technique is utilized for constructing piperazine derivatives by cyclizing chains that include terminal methylene groups activated by various functional groups. The process begins with β-(alkylamino)alcohols or related starting materials, proceeding through standard acylation and oxidation steps, demonstrating the compound's utility in synthesizing complex cyclic structures (Aboussafy & Clive, 2012).

Antimicrobial and Antioxidant Agents

The compound's framework serves as a precursor for synthesizing derivatives with antimicrobial and antioxidant properties. For instance, novel compounds bearing the pyrazolyl moiety, synthesized through reactions involving 2-aminobenzoic acid, displayed significant antimicrobial and antioxidant activities. This application illustrates the compound's role in generating new molecules with potential therapeutic benefits (Haneen et al., 2019).

Anticancer Activity

A series of novel carbazole derivatives were synthesized starting from carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. This application highlights the potential of piperazine-1-yl) methyl derivatives in the development of new anticancer agents, specifically active against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

N-Acyliminium Ion Chemistry

The synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry from alpha-amino acids showcases another application in synthetic organic chemistry. This method involves selective reduction and trapping of N-acyliminium ions by nucleophilic side chains, illustrating the compound's utility in generating structurally diverse piperazine derivatives (Veerman et al., 2003).

Synthesis of Chiral Esters

The synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters from L- or D-serine demonstrates the compound's application in producing stereochemically complex molecules. These esters are designed for presenting an aspartic acid side chain, highlighting its role in the synthesis of compounds with specific stereochemical configurations (Kogan & Rawson, 1992).

Propiedades

IUPAC Name |

2-[2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-14-6-7-16(21)13-18(14)22-8-10-23(11-9-22)20(26)17-5-3-2-4-15(17)12-19(24)25/h2-7,13H,8-12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGYJBKURNAYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CC=C3CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)phenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)

![N-(4-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2884579.png)

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)

![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)